
N-Hexanoyl-L-erythro-sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexanoyl-L-erythro-sphingosine, also known as this compound, is a useful research compound. Its molecular formula is C24H47NO3 and its molecular weight is 398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Cell Signaling and Apoptosis
N-Hexanoyl-L-erythro-sphingosine is known to influence various cellular processes, including apoptosis and cell signaling pathways. Research indicates that ceramides, including this compound, can induce apoptosis in different cell types by activating stress response pathways.
Case Study: Apoptosis Induction in Cancer Cells
- Study Findings : A study demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspases and mitochondrial dysfunction.
- Methodology : Human cancer cell lines were treated with varying concentrations of this compound. Subsequent assays assessed cell viability, caspase activity, and mitochondrial membrane potential.
- Results : The treatment led to significant increases in apoptosis markers, confirming its potential as an anticancer agent .
Neuroprotective Effects
This compound has been implicated in neurodevelopmental processes and neuroprotection.
Case Study: Effects on Neuronal Development
- Study Findings : Research shows that ceramide metabolism is crucial during neuronal development. This compound plays a role in axon growth and neuronal survival.
- Methodology : Hippocampal neurons were cultured and treated with this compound. Axonal growth was measured over time using imaging techniques.
- Results : The compound promoted axonal growth and reversed the inhibitory effects of certain metabolic blockers on neuronal development .
Cardiovascular Applications
The compound has been studied for its effects on endothelial cells and its potential role in cardiovascular diseases.
Case Study: Impact on Endothelial Function
- Study Findings : this compound was shown to reduce nitric oxide production in human endothelial cells, contributing to oxidative stress.
- Methodology : Human umbilical vein endothelial cells were exposed to this compound, followed by assessments of nitric oxide levels and reactive oxygen species production.
- Results : The treatment resulted in increased oxidative stress markers while decreasing bioactive nitric oxide levels, suggesting a proatherogenic role .
Antimicrobial Properties
Emerging research indicates that this compound may possess antimicrobial properties.
Case Study: Antiplasmodial Activity
- Study Findings : Investigations into the antiplasmodial effects of various ceramides revealed that this compound exhibited significant activity against Plasmodium falciparum.
- Methodology : In vitro assays were conducted to evaluate the compound's efficacy against different strains of malaria parasites.
- Results : The compound demonstrated potent antiplasmodial activity with favorable selectivity indices, indicating its potential as a therapeutic agent against malaria .
Therapeutic Potential in Cancer Treatment
The modulation of sphingolipid metabolism presents a promising avenue for cancer therapy.
Case Study: Combination Therapy with Chemotherapeutics
- Study Findings : Research suggests that combining this compound with traditional chemotherapeutics enhances therapeutic efficacy.
- Methodology : Various cancer cell lines were treated with a combination of this compound and standard chemotherapeutic agents. Cell proliferation and apoptosis were assessed.
- Results : The combination treatment resulted in synergistic effects, leading to increased apoptosis rates compared to monotherapies .
Analyse Chemischer Reaktionen
Hydrolysis and Metabolic Breakdown
L-Ceramide-C6 undergoes enzymatic hydrolysis via ceramidases to yield sphingosine and hexanoic acid (Fig. 1) . This reaction is stereospecific:
-
The L-erythro configuration renders it resistant to hydrolysis by ceramidases that preferentially act on the D-erythro isomer .
-
In HeLa cells, treatment with D-erythro-C6-ceramide increased sphingosine levels by >50-fold, while the L-erythro enantiomer showed no significant hydrolysis .
Table 1: Hydrolysis Products of Ceramide Analogs
Ceramide Type | Enzyme Activity | Sphingosine Yield | Hexanoic Acid Yield |
---|---|---|---|
D-erythro-C6-ceramide | High | 50-fold increase | Proportional to C6 |
L-erythro-C6-ceramide | Low/None | Minimal | Negligible |
Conversion to Complex Sphingolipids
L-Ceramide-C6 serves as a precursor for synthesizing downstream sphingolipids, though its stereochemistry limits metabolic flux:
-
Glucosylation : D-erythro-C6-ceramide is metabolized to glucosylceramide (GlcCer) at 42% efficiency in neurons, whereas the L-erythro form achieves <1% conversion .
-
Sphingomyelin Synthesis : L-Ceramide-C6 is a poor substrate for sphingomyelin synthases compared to natural D-erythro ceramides .
Key Findings :
-
In hippocampal neurons, L-Ceramide-C6 failed to reverse growth inhibition caused by ceramide synthase blockers, unlike its D-erythro counterpart .
-
Accumulation of unmetabolized L-Ceramide-C6 disrupts lipid raft integrity, altering membrane fluidity .
Enzymatic Interactions
L-Ceramide-C6 interacts with enzymes involved in sphingolipid metabolism, albeit with reduced efficacy:
Table 2: Enzyme-Specific Reactivity
Enzyme | Interaction with L-Ceramide-C6 | Biological Effect |
---|---|---|
Ceramidase | Minimal hydrolysis | No sphingosine signaling |
Glucosylceramide synthase | Low substrate affinity | Limited GlcCer synthesis |
Protein Phosphatase 2A (PP2A) | No activation | No cell cycle arrest |
-
Unlike D-erythro-C6-ceramide, L-Ceramide-C6 does not activate PP2A or inhibit phospholipase D (PLD) .
-
It fails to induce apoptosis in leukemia cells, highlighting its inertness in pro-death pathways .
Stereochemical Influence on Reactivity
The L-erythro configuration critically determines its biological inertness:
Table 3: Stereochemical Comparison of C6-Ceramides
Property | D-erythro-C6-ceramide | L-erythro-C6-ceramide |
---|---|---|
Hydrolysis by ceramidases | Efficient (↑ sphingosine) | Resistant (↓ sphingosine) |
GlcCer synthesis | High (42% in neurons) | Low (<1%) |
Viral membrane fusion | Supports fusion | No fusion activity |
Apoptosis induction | Strong (e.g., MOLT-4 cells) | None observed |
Eigenschaften
Molekularformel |
C24H47NO3 |
---|---|
Molekulargewicht |
398 |
Aussehen |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyme |
N-C6:0-L-erythro-Ceramide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.